molecular formula C14H19BO3 B6322525 2-Formyl-5-methylphenylboronic acid pinacol ester CAS No. 1422268-43-6

2-Formyl-5-methylphenylboronic acid pinacol ester

Cat. No.: B6322525
CAS No.: 1422268-43-6
M. Wt: 246.11 g/mol
InChI Key: AHZWDFSVPBXPLB-UHFFFAOYSA-N
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Description

2-Formyl-5-methylphenylboronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters are known for their versatility and stability, making them valuable intermediates in various chemical reactions, particularly in the field of cross-coupling reactions.

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-methylphenylboronic acid pinacol ester typically involves the reaction of 2-Formyl-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction can be represented as follows:

2-Formyl-5-methylphenylboronic acid+Pinacol2-Formyl-5-methylphenylboronic acid pinacol ester\text{2-Formyl-5-methylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 2-Formyl-5-methylphenylboronic acid+Pinacol→2-Formyl-5-methylphenylboronic acid pinacol ester

Industrial Production Methods

Industrial production methods for boronic esters often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: 2-Formyl-5-methylphenylboronic acid.

    Reduction: 2-Hydroxymethyl-5-methylphenylboronic acid pinacol ester.

    Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

2-Formyl-5-methylphenylboronic acid pinacol ester has numerous applications in scientific research:

    Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used to synthesize fluorescent probes for detecting reactive oxygen species in biological systems.

    Medicine: Boronic esters are explored for their potential in drug delivery systems and as enzyme inhibitors.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and molecular switches.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formylphenylboronic acid pinacol ester
  • 2-Borono-4-methylbenzaldehyde
  • 2-Aminopyrimidine-5-boronic acid pinacol ester

Uniqueness

2-Formyl-5-methylphenylboronic acid pinacol ester is unique due to the presence of both a formyl group and a methyl group on the aromatic ring. This structural feature allows for specific reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO3/c1-10-6-7-11(9-16)12(8-10)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZWDFSVPBXPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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